2-Amino-4-bromobutanoic acid

描述

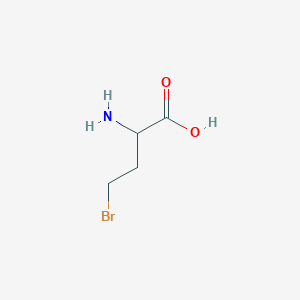

2-Amino-4-bromobutanoic acid is a nonnatural amino acid that has garnered interest in organic and medicinal chemistry. It is characterized by the presence of an amino group at the second carbon and a bromine atom at the fourth carbon of the butanoic acid chain. This compound is particularly valuable due to its versatility in synthesizing various nonnatural amino acids and peptidomimetics .

准备方法

Synthetic Routes and Reaction Conditions: 2-Amino-4-bromobutanoic acid can be synthesized starting from N-Boc-glutamic acid α-tert-butyl ester. The synthesis involves the following steps :

Protection: The double tert-butyl protection is necessary to prevent partial racemisation during subsequent reactions.

Radical Decarboxylation: Barton’s radical decarboxylation is used to transform the γ-carboxylic group into a bromide.

Nucleophilic Substitution: The bromide reacts with different nitrogen, oxygen, and sulfur nucleophiles to yield nonnatural amino acids characterized by basic or heterocyclic side chains.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. challenges such as partial racemisation during scale-up need to be addressed .

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution with various reagents:

Key findings:

-

Reactions proceed via an Sₙ2 mechanism , with stereochemical inversion observed in chiral derivatives .

-

Steric hindrance at C4 limits reactivity with bulky nucleophiles .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Pd-Catalyzed Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids (e.g., 4-tert-butoxyphenylboronic acid)

-

Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (3:1), 80°C

Applications : Synthesis of Fmoc-protected non-proteinogenic amino acids for peptide therapeutics .

Decarboxylation Reactions

Controlled decarboxylation occurs under specific conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Ag₂O | Acetic acid, 110°C | 3-Bromopropylamine | Radical-mediated decarboxylation |

| XeF₂ | CH₃CN, RT | 1-Bromo-2-aminopropane | Electrophilic fluorination with concurrent decarboxylation |

Critical observation:

Acid-Base Reactions

The compound demonstrates amphoteric behavior:

-

Protonation : pKa₁ (COOH) = 2.1 ± 0.2, pKa₂ (NH₃⁺) = 9.4 ± 0.3

-

Zwitterion formation : Predominant at physiological pH (70% zwitterionic form at pH 7.4)

Stability and Degradation

-

Thermal stability : Decomposes above 184°C via simultaneous dehydrobromination and decarboxylation

-

Photochemical degradation : UV irradiation (254 nm) induces homolytic C-Br bond cleavage, forming 2-aminobutanoic acid radical intermediates

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Sₙ2 substitution | 1.2 × 10⁻³ (25°C) | 85 ± 5 |

| Oxidative decarboxylation | 4.7 × 10⁻⁴ (110°C) | 102 ± 8 |

| Radical bromine abstraction | 2.3 × 10⁻² (hv) | N/A |

Synthetic Utility Case Study

科学研究应用

2-Amino-4-bromobutanoic acid has several scientific research applications:

作用机制

The mechanism of action for derivatives of 2-amino-4-bromobutanoic acid involves the inhibition of the ASCT2 (SLC1A5) transporter, which is responsible for the uptake of glutamine in mammalian cells. Glutamine plays a vital role in cellular metabolism and is particularly important for rapidly proliferating cells, such as cancer cells.

相似化合物的比较

- 2-Bromobutyric acid

- 3-Iodopropionic acid

- Methyl 4-iodobutyrate

- 11-Bromoundecanoic acid

Comparison: 2-Amino-4-bromobutanoic acid is unique due to its specific structure, which allows for versatile nucleophilic substitution reactions. This property makes it particularly valuable for synthesizing nonnatural amino acids and peptidomimetics, distinguishing it from other similar compounds .

生物活性

2-Amino-4-bromobutanoic acid (also known as 2-Amino-4-bromobutyric acid or its hydrobromide form) is a chiral amino acid derivative notable for its potential biological activities and applications in pharmaceutical research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 262.93 g/mol. It exists as a white crystalline powder and is soluble in various solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. The compound features a bromine atom at the fourth carbon position, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom in the compound can be substituted by various nucleophiles, facilitating reactions that lead to the formation of non-natural amino acids and peptidomimetics.

- Modulation of Neurotransmitter Systems : Research indicates that this compound may act as an agonist or antagonist in neurotransmitter pathways, particularly influencing gamma-aminobutyric acid (GABA) systems. This suggests potential applications in treating neurological conditions such as anxiety and epilepsy .

- Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in amino acid metabolism, affecting cellular processes like gene expression and cellular signaling pathways.

Neuropharmacology

Studies have demonstrated that this compound can modulate neurotransmission, potentially impacting muscle contraction and neurotransmitter release. Its structural characteristics allow it to interact with various receptors, making it a model compound for neuropharmacological studies .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a drug lead candidate in antimicrobial therapy.

Synthesis of Metalloaminoacids

The compound plays a crucial role in synthesizing metalloaminoacids, such as telluromethionine and selenohomolanthionine. These compounds are valuable in biochemical research due to their unique properties and applications in catalysis and enzyme mimicry .

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of this compound on GABAergic neurotransmission. Results showed significant modulation of GABA receptor activity, suggesting its potential use in developing treatments for anxiety disorders.

- Antimicrobial Activity : In a laboratory setting, derivatives of this compound were tested against various bacterial strains. The findings revealed promising antimicrobial effects, paving the way for further exploration in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Amino butanoic acid | Naturally occurring amino acid | Basic amino acid functions |

| 4-Bromo-2-amino butanoic acid | Bromine at the same position | Similar reactivity but less chiral specificity |

| (S)-(+)-2-Amino-4-bromobutyric acid | Enantiomer with different biological profile | Varied interactions with receptors |

| Cbz-Abu(Br)-OH (Cbz-2-amino-4-bromobutanoic acid) | Cbz-protected derivative | Used in peptide synthesis; potential drug lead |

The uniqueness of this compound lies in its specific stereochemistry and the presence of bromine, which influences its reactivity compared to other similar compounds.

属性

IUPAC Name |

2-amino-4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYNKFDVIZBWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405450 | |

| Record name | 2-amino-4-bromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-50-8 | |

| Record name | 2-amino-4-bromobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。